N-(oxolan-3-ylmethyl)cyclopentanamine
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Overview
Description
N-(oxolan-3-ylmethyl)cyclopentanamine is an organic compound with the molecular formula C10H19NO It features a cyclopentane ring attached to an amine group, which is further connected to an oxolane (tetrahydrofuran) ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxolan-3-ylmethyl)cyclopentanamine typically involves the reaction of cyclopentylamine with oxolane derivatives under controlled conditions. One common method includes the use of oxolane-3-carboxaldehyde, which reacts with cyclopentylamine in the presence of a reducing agent such as sodium borohydride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as:
- Mixing of reactants in a solvent.
- Controlled addition of reducing agents.
- Purification through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(oxolan-3-ylmethyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
N-(oxolan-3-ylmethyl)cyclopentanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(oxolan-3-ylmethyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(oxolan-2-ylmethyl)cyclopentanamine
- N-(tetrahydrofuran-3-ylmethyl)cyclopentanamine
- N-(oxolan-3-ylmethyl)cyclohexanamine
Uniqueness
N-(oxolan-3-ylmethyl)cyclopentanamine is unique due to its specific structural arrangement, which combines the rigidity of the cyclopentane ring with the flexibility of the oxolane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
N-(oxolan-3-ylmethyl)cyclopentanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-4-10(3-1)11-7-9-5-6-12-8-9/h9-11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXCQYDMNYSWAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2CCOC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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